[1,2,4]Triazino[2,3-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[4,5]imidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[4,5]imidazo[1,2-b][1,2,4]triazine typically involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazinyl alkyl derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under controlled temperatures .
Industrial Production Methods: Industrial production methods for benzo[4,5]imidazo[1,2-b][1,2,4]triazine derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[4,5]imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid.
Reduction: NaBH₄ in methanol.
Substitution: Nucleophiles in DMF with CuI as a catalyst.
Major Products: The major products formed from these reactions include various substituted benzo[4,5]imidazo[1,2-b][1,2,4]triazine derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Benzo[4,5]imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the development of new agricultural fungicides to combat resistant fungi.
Wirkmechanismus
The mechanism of action of benzo[4,5]imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Benzo[4,5]imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but differs in the nitrogen positioning within the rings.
Imidazo[1,2-b][1,2,4]triazine: Another fused heterocyclic compound with similar biological activities but different substitution patterns.
Eigenschaften
CAS-Nummer |
41029-36-1 |
---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
[1,2,4]triazino[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-10-5-6-11-13(8)9/h1-6H |
InChI-Schlüssel |
SUEMHBFXYJZJBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2N=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.